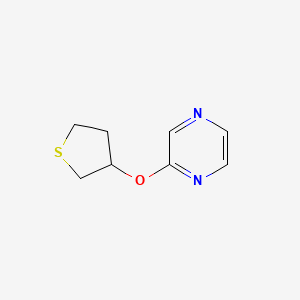

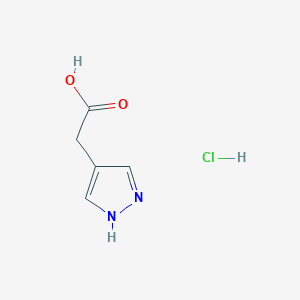

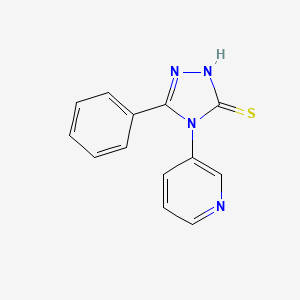

![molecular formula C22H22N4O4 B2892318 N-苄基-3-(7,8-二甲氧基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺 CAS No. 1207036-67-6](/img/structure/B2892318.png)

N-苄基-3-(7,8-二甲氧基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H22N4O4. Detailed structural analysis would require more specific information or computational chemistry tools.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole-based compounds are important in the synthesis of various heterocyclic compounds . A regioselective Sonogashira cyclization reaction was carried out in the presence of CuI as catalyst and 2,2′-(1 E,1′ E)-(1 R,2 R)cyclohexane-1,2-diylbis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)diphenol as ligand to obtain benzyl-3-(indol-3-yl)-2-phenyl-2,3-dihydroisoindolinones .科学研究应用

合成和化学性质

- N-苄基-3-(7,8-二甲氧基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺参与除草剂化合物的合成。一项研究描述了含有嘧啶和 1,3,4-噻二唑环的 2-芳氧基-丙酰胺的合成,突出了其在农业中的潜力 (Liu & Shi, 2014)。

- 该化合物已被用于 N,N-二甲基甲酰胺直接转化为 -CN,表明其在通过钯催化的杂芳环氰化作用生成芳基腈中的作用 (Ding & Jiao, 2011)。

生物和药理活性

- 它已被探索其抗肿瘤活性。研究了类似化合物的合成和抗肿瘤活性,提供了对潜在治疗应用的见解 (Grivsky et al., 1980)。

- 此外,已合成衍生自 N-苄基-3-(7,8-二甲氧基-4-氧代-4,5-二氢-3H-嘧啶并[5,4-b]吲哚-3-基)丙酰胺的杂化化合物作为潜在的新型抗惊厥剂,加入已知抗癫痫药物的化学片段 (Kamiński et al., 2015)。

晶体结构和除草活性

- 分析了相关化合物的晶体结构和除草活性,提供了对其性质和在农业中的潜在应用的更深入了解 (Liu et al., 2008)。

有机化学中的合成和应用

- 甲基 3-氨基-1H-吲哚-2-羧酸酯与芳基异氰酸酯的反应,导致 5H-嘧啶并[5,4-b]吲哚衍生物的形成,进一步说明了其在有机合成中的多功能性 (Shestakov et al., 2009)。

- 该化合物已用于通过铜催化的 C-N 偶联和环化合成苯并[4,5]咪唑并[1,2-c]嘧啶-1-胺,展示了其在开发新型化学实体中的作用 (Dao et al., 2017)。

安全和危害

The specific safety and hazards related to this compound are not provided in the available resources. It’s important to note that this product is intended for research use only and is not intended for human or veterinary use.

未来方向

Indole-based compounds, which include this compound, have seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests potential future directions in the research and development of new heterocycles with chemical and biomedical relevance.

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have broad-spectrum biological activities , suggesting that they could potentially affect a variety of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have a variety of molecular and cellular effects.

属性

IUPAC Name |

N-benzyl-3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c1-29-17-10-15-16(11-18(17)30-2)25-21-20(15)24-13-26(22(21)28)9-8-19(27)23-12-14-6-4-3-5-7-14/h3-7,10-11,13,25H,8-9,12H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRFMWVDQIWFOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

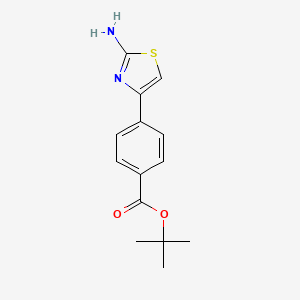

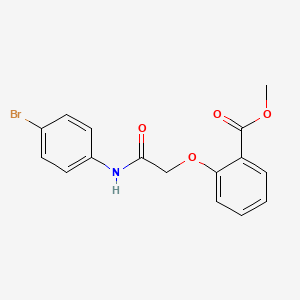

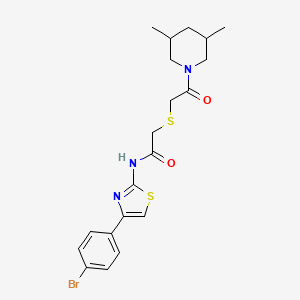

![6-Tert-butyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2892240.png)

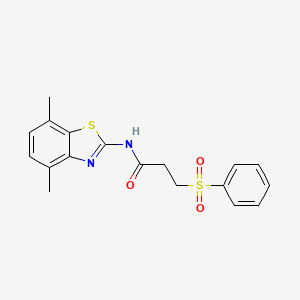

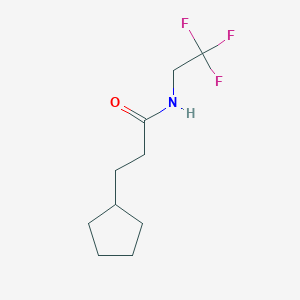

![5-fluoro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2892244.png)

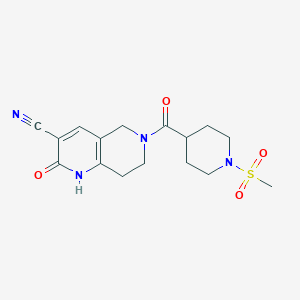

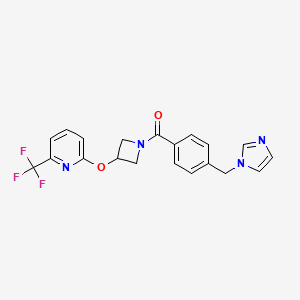

![2-phenyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2892252.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)